3-Chloroisothiazole

Beschreibung

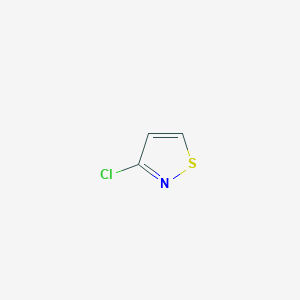

Structure

2D Structure

3D Structure

Eigenschaften

IUPAC Name |

3-chloro-1,2-thiazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H2ClNS/c4-3-1-2-6-5-3/h1-2H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NDSJUDPCTYRQFX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSN=C1Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H2ClNS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90500367 | |

| Record name | 3-Chloro-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

119.57 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

14217-66-4 | |

| Record name | 3-Chloro-1,2-thiazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90500367 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloro-1,2-thiazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies for 3 Chloroisothiazole and Its Derivatives

Direct Synthesis Approaches

Halogenation and Chlorination Procedures

Chlorination of 4,6-Dinitro-1,2-benzisothiazol-3-ones

A notable method for synthesizing 3-chloroisothiazoles involves the chlorination of 4,6-dinitro-1,2-benzisothiazol-3-ones. This transformation is typically achieved by reacting the dinitrobenzisothiazolones with phosphorus pentachloride (PCl₅) and phosphorus oxychloride (POCl₃) chemrxiv.orgrsc.orgresearchgate.netresearchgate.net. The reaction yields the expected 3-chloroisothiazoles, indicating the utility of this approach for introducing the chlorine atom at the 3-position of the isothiazole (B42339) ring chemrxiv.orgrsc.orgresearchgate.netresearchgate.net. The precursor, 4,6-dinitro-1,2-benzisothiazol-3-ones, can be prepared by the cyclization of 2-benzylthio-4,6-dinitrobenzamides using sulfuryl chloride (SO₂Cl₂) in dichloromethane (B109758) (CH₂Cl₂) at room temperature chemrxiv.orgrsc.orgresearchgate.netresearchgate.net.

Formation from Halogenated Malononitriles and Dithiazolethiones

Another reported synthetic pathway for 3-chloroisothiazole involves its formation from halogenated malononitriles and dithiazolethiones. While specific detailed reaction mechanisms for the direct synthesis of this compound via this route were not extensively detailed in the consulted literature, this method is recognized in the synthetic landscape of isothiazole chemistry.

Derivatization and Functionalization Strategies

The chlorine atom at the 3-position of the isothiazole ring, along with the inherent electron deficiency of the heterocyclic system, makes this compound amenable to various derivatization and functionalization reactions.

Nucleophilic Aromatic Substitution Reactions

Nucleophilic aromatic substitution (SɴAr) reactions are a primary strategy for functionalizing electron-deficient aromatic rings, including isothiazoles mdpi.com. In these reactions, a nucleophile displaces a suitable leaving group, such as a halide, on the aromatic ring mdpi.com.

This compound and its derivatives can undergo nucleophilic aromatic substitution reactions with various amines. For instance, studies on related isothiazole compounds, such as 4,5-dichloro-3-trichloromethylisothiazole, have shown that reactions with heterocyclic amines like pyrrolidine (B122466) and morpholine (B109124) lead to the selective replacement of the chlorine atom at the 5-position, yielding 5-amino-4-chloro-3-trichloromethylisothiazoles in high yields (81–96%) uni.lu. Similarly, 3-bromoisothiazole-5-carbonitriles react with pyrrolidine or morpholine to predominantly form 3-amino-substituted derivatives. The nucleophilicity of the amine plays a crucial role in these reactions, influencing the outcome and regioselectivity. For example, in reactions with 3-bromoisothiazole-4,5-dicarbonitrile, pyrrolidine, a stronger nucleophile, can lead to ring cleavage, whereas morpholine, a weaker nucleophile, results in the expected 3-(morpholin-4-yl)isothiazole-4,5-dicarbonitrile.

Palladium-Catalyzed C-H Arylation

Palladium-catalyzed C-H arylation is a powerful tool for the direct functionalization of aromatic and heteroaromatic compounds, allowing for the formation of new carbon-carbon bonds by coupling C-H bonds with aryl halides. This method offers an atom-economical route to access arylated heterocycles.

While specific direct literature detailing the palladium-catalyzed C-H arylation of this compound-5-carbonitrile with iodoarenes was not found in the immediate search results, the broader class of palladium-catalyzed direct (het)arylation reactions is well-established for electron-withdrawing heterocycles. This methodology typically involves reacting the heteroaromatic compound with iodoarenes in the presence of a palladium catalyst and a base. Research has shown the successful preparation of various (4-R-5-chloroisothiazol-3-yl)-1,2,4-triazoles, -tetrazoles, and -1,3,4-oxadiazoles from 4-R-5-chloroisothiazole-3-carbonitriles, indicating the potential for functionalization of chloroisothiazole carbonitrile derivatives through palladium catalysis. The general principles of Pd-catalyzed C-H arylation, as demonstrated for other benzothiazoles and heterocycles, suggest that such a transformation could be feasible for this compound-5-carbonitrile under optimized conditions.

β-Ketoester Formation and Cyclization for Coumarin (B35378) Derivatives

The synthesis of coumarin derivatives incorporating an isothiazole moiety, such as 3-chloro-4-(3,4-dichloroisothiazol-5-yl)-5-hydroxy-7-methyl-2H-chromen-2-ones, can be achieved through a two-step process involving β-ketoester formation followed by cyclization. This method provides a pathway to complex heterocyclic structures by combining the coumarin scaffold with an isothiazole ring. cjsc.ac.cn

The initial step involves the formation of key β-ketoester intermediates. For instance, specific β-ketoesters (e.g., compounds 3a–3d) can be synthesized via a Blaise reaction from appropriate starting materials. Alternatively, a chlorinated β-ketoester (e.g., compound 3e) can be prepared through the chlorination of a precursor β-ketoester (e.g., compound 3a) using sulfuryl chloride. cjsc.ac.cn

Following the β-ketoester formation, the cyclization step leads to the desired coumarin derivatives. This is typically accomplished by reacting the β-ketoester intermediate with a phenolic compound, such as 5-methylresorcinol, in the presence of an acid catalyst. A common procedure involves heating a solution of the β-ketoester (1.0 mmol) and 5-methylresorcinol (1.05 mmol) in trifluoroacetic acid (5.0 mL) under reflux conditions for an extended period, typically 12 to 24 hours. The reaction mixture is then quenched with water and extracted, followed by purification to yield the coumarin derivatives. cjsc.ac.cn

An example of a synthesized coumarin derivative using this methodology is 3-chloro-4-(3,4-dichloroisothiazol-5-yl)-5-hydroxy-7-methyl-2H-chromen-2-one (compound 5e). This compound was isolated as colorless crystals with a melting point over 220 °C and characterized by techniques such as ¹H NMR, ¹³C NMR, and HRMS. cjsc.ac.cn

The general synthetic approach for these coumarin derivatives can be summarized as follows:

| Step | Reaction Type | Key Reactants/Intermediates | Conditions | Product Type |

| 1 | β-Ketoester Formation | Compounds 1 & 2 (for Blaise reaction) or β-Ketoester 3a + Sulfuryl Chloride | Blaise Reaction Conditions or Chlorination | β-Ketoesters (e.g., 3a-3e) |

| 2 | Cyclization | β-Ketoester (e.g., 3) + 5-Methylresorcinol | Trifluoroacetic Acid, Reflux (12-24 h) | 3-Chloro-4-(3,4-dichloroisothiazol-5-yl)-5-hydroxy-7-methyl-2H-chromen-2-ones (e.g., 5e) |

Conversion of Carboxamide to Carboxylic Acids

The transformation of carboxamide groups to carboxylic acids is a fundamental reaction in organic synthesis, and it has been successfully applied to derivatives of this compound. This conversion is crucial for further functionalization and modification of isothiazole-based compounds. ucy.ac.cy

A notable method for converting isothiazole carboxamides to their corresponding carboxylic acids involves the use of sodium nitrite (B80452) (NaNO₂) in trifluoroacetic acid (TFA). This reaction is effective for various isothiazole carboxamide structures. For instance, 3-bromoisothiazole-4-carboxamide can be readily converted into 3-bromoisothiazole-4-carboxylic acid. ucy.ac.cy

More specifically, the reaction of 3-bromo-4-phenylisothiazole-5-carboxamide with 4 equivalents of sodium nitrite in trifluoroacetic acid at approximately 0 °C yielded 3-bromo-4-phenylisothiazole-5-carboxylic acid with an excellent yield of 99%. Similarly, 3-bromoisothiazole-5-carboxamide underwent the same reaction conditions to produce 3-bromoisothiazole-5-carboxylic acid in a 95% yield. researchgate.net These high yields demonstrate the efficiency and applicability of this method for transforming carboxamide functionalities within the isothiazole framework into carboxylic acids. researchgate.net

The general procedure for this conversion is outlined below:

| Starting Material | Reagents | Conditions | Product | Yield |

| 3-Bromo-4-phenylisothiazole-5-carboxamide | NaNO₂ (4 equiv.), TFA | ~0 °C | 3-Bromo-4-phenylisothiazole-5-carboxylic acid | 99% researchgate.net |

| 3-Bromoisothiazole-5-carboxamide | NaNO₂ (4 equiv.), TFA | ~0 °C | 3-Bromoisothiazole-5-carboxylic acid | 95% researchgate.net |

Reaction Mechanisms and Selectivity in 3 Chloroisothiazole Chemistry

Mechanistic Pathways of Cyclization Reactions

The formation of the isothiazole (B42339) ring, including that of 3-chloroisothiazole, typically involves cyclization reactions. These reactions can proceed through various mechanistic pathways, such as radical, ionic, and pericyclic processes, depending on the specific precursors and reaction conditions employed. numberanalytics.comnumberanalytics.com

One method for the chemical synthesis of this compound involves a two-step reaction starting from 4,5-dithio-1,8-octanedioic acid. This process includes initial treatment with thionyl chloride, followed by reaction with ammonia (B1221849) water to form 4,5-dithio-1,8-octanedioyl amine. Subsequent treatment with phosphorus oxychloride in an organic solvent like toluene (B28343) at controlled temperatures leads to the cyclization and formation of this compound. google.com

Another relevant cyclization pathway involves the ring transformation of (4-chloro-5H-1,2,3-dithiazol-5-ylidene)acetonitriles, which can afford 3-haloisothiazole-5-carbonitriles in good to excellent yields. The mechanisms for these transformations have been discussed in detail, providing insights into the formation of the isothiazole ring system. rsc.org

Understanding Nucleophilic Substitution Mechanisms and Ring Cleavage Events

Nucleophilic substitution reactions are crucial in the chemistry of halogenated heterocycles like this compound. Aromatic compounds, including heterocycles, can undergo nucleophilic substitution via mechanisms such as ArSN1 (Aromatic Substitution Nucleophilic Unimolecular), ArSN2 (Aromatic Substitution Nucleophilic Bimolecular), or through benzyne (B1209423) (aryne) intermediates. govtpgcdatia.ac.inmasterorganicchemistry.com

For thiazole (B1198619) derivatives, the reactivity of halogen atoms varies depending on their position on the ring. For instance, 2-chlorothiazoles readily undergo normal substitution reactions with nucleophilic groups, such as methoxide (B1231860) (CH₃O⁻) from sodium methoxide. In these reactions, the 2-position of the thiazole ring has been observed to be more reactive towards nucleophilic attack compared to the 4 or 5 positions. sciepub.com

Ring cleavage events can also occur under certain nucleophilic conditions. For example, 5-nitrothiazole (B1205993) reacts with excess sodium methoxide in dimethylsulfoxide (DMSO) solution, leading to rapid decomposition through a ring-opening reaction. sciepub.com While direct detailed ring cleavage mechanisms for this compound are not extensively detailed in the provided sources, the behavior of analogous thiazole systems suggests that electron-withdrawing groups and strong nucleophiles can induce such transformations.

Stereochemical Considerations in Synthesis

Stereochemical control is a critical aspect in the synthesis of complex organic molecules, aiming to produce specific stereoisomers. In general, stereoselective syntheses involve controlling the formation of stereocenters and the relative stereochemical relationships within a molecule. youtube.com

For isothiazole derivatives, the introduction or manipulation of stereocenters can be challenging. For instance, in the synthesis of 5-chloroisothiazole (B3191673) 1,1-dioxide, researchers have noted difficulties in determining the relative stereochemistry, indicating that stereochemical control or elucidation may not always be straightforward for these systems. hud.ac.uk While the provided information discusses general principles of stereoselective synthesis, specific detailed stereochemical considerations directly pertaining to the synthesis or reactions of this compound itself are not extensively elaborated in the available literature.

Regioselectivity in Derivatization

Regioselectivity, the preference for bond formation at a specific position over other possible positions, is a key characteristic in the derivatization of this compound. Palladium-catalyzed coupling reactions have proven effective in achieving regioselective functionalization of isothiazole derivatives. rsc.orgthieme-connect.com

For example, regioselective palladium-catalyzed coupling reactions starting from 3,5-dichloro- or 3,5-dibromoisothiazole-4-carbonitriles have been successfully employed to yield 3-halo-5-(hetero/aryl, alkenyl, and alkynyl)isothiazoles. This demonstrates a clear preference for substitution at the 5-position of the isothiazole ring. rsc.org

Furthermore, C-H arylation reactions exhibit specific regioselectivity. A reaction involving this compound-5-carbonitrile with 1-iodo-4-methylbenzene, in the presence of AgF, Pd(Ph₃P)₂Cl₂, and Ph₃P, produced 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile in a 60% yield. researchgate.netresearchgate.net This outcome indicates that the arylation preferentially occurs at the 4-position of the isothiazole ring. The Suzuki cross-coupling reaction has also been applied to 5-substituted this compound-4-carbonitriles, further highlighting the ability to achieve regioselective derivatization at specific positions on the isothiazole ring. thieme-connect.com

Applications of 3 Chloroisothiazole As a Synthetic Intermediate

Building Block for Complex Heterocycles

Chlorinated isothiazoles, including 3-chloroisothiazole, are recognized as convenient synthetic building blocks for obtaining a wide variety of substituted isothiazoles and other complex heterocyclic structures. nih.govresearchgate.netthieme-connect.com These compounds are highly reactive, and their chlorine atom can be readily displaced through nucleophilic substitution reactions, enabling the introduction of diverse functional groups. researchgate.net This reactivity facilitates the synthesis of novel heterocyclic compounds with tailored properties. For instance, procedures have been developed for synthesizing substituted isothiazoles containing an active chlorine atom at position 5 of the heterocycle and various functional groups at position 3, such as carboxyl, hydroxymethyl, and aldehyde groups. patsnap.com These resulting substances function as reactive building blocks for the organic synthesis of compounds with high potential for biological activity. patsnap.com

Precursor for Biologically Active Molecules

The isothiazole (B42339) nucleus, and particularly its chlorinated derivatives like this compound, has garnered significant interest in the design and synthesis of a wide range of biologically active substances. nih.gov This includes its utility in drug discovery and the development of agrochemicals.

This compound and related chlorinated isothiazoles are important intermediates in the synthesis of various fungicidal agents. For example, 3,4-dichloroisothiazole-based imidazoles have been rationally designed and synthesized, demonstrating commendable, broad-spectrum antifungal activities comparable to commercial products. nih.govnih.gov These compounds exert their fungicidal effects by inhibiting the cytochrome P450-dependent sterol 14α-demethylase, which is crucial for fungal cell wall formation. nih.govnih.gov

Another notable example is isotianil, a commercial fungicide (3,4-dichloro-1,2-thiazole-5-carboxylic acid 2-cyanoanilide), which is derived from chlorinated isothiazoles. nih.govnih.govebi.ac.uk Isotianil functions as a plant activator, inducing host plant defense mechanisms, and is used for controlling diseases like rice blast. herts.ac.uk Additionally, isothiazole-based N-acyl-N-arylalaninates have been synthesized and evaluated for their fungicidal activity and plant protective properties. wikidata.org

Table 1: Examples of Fungicidal Agents Derived from Chlorinated Isothiazoles

| Compound Class / Name | Key Structural Feature | Fungicidal Activity / Application |

| Imidazoles | 3,4-dichloroisothiazole-based | Broad-spectrum antifungal activity, inhibits fungal sterol 14α-demethylase. nih.govnih.gov |

| Isotianil | 3,4-dichloro-1,2-thiazole-5-carboxanilide | Commercial fungicide, plant activator for rice blast control. nih.govnih.govherts.ac.uk |

| N-acyl-N-arylalaninates | Isothiazole-based | Fungicidal activity and plant protective properties. wikidata.org |

As an important isothiazole derivative, this compound holds significant applications in antibacterial and antimicrobial contexts. google.com The synthesis of such compounds is of practical importance due to the high efficiency, broad-spectrum antibacterial properties, good compatibility, wide pH applicability, and natural biodegradability of isothiazole derivatives. google.com While specific antibacterial compounds directly synthesized from this compound (1,2-thiazole) are not explicitly detailed in the provided search results, the broader class of isothiazole derivatives, including those with chlorine substituents, are recognized for their antimicrobial potential. google.com

This compound serves as a valuable intermediate in the broader field of pesticide and agrochemical development. Its utility extends beyond fungicides to other types of agrochemicals. The isothiazole nucleus is a common scaffold in various pesticides, and its chlorinated forms allow for the introduction of diverse functionalities required for agrochemical efficacy. nih.gov Beyond direct fungicidal action, isothiazole derivatives have been shown to possess potentiating activity when combined with established insecticides, such as the pyrethroid insecticide cypermethrin (B145020) and the neonicotinoid insecticide imidacloprid. nih.gov This potentiating effect, observed in studies on Colorado potato beetle larvae, highlights the role of isothiazole derivatives in enhancing the effectiveness of existing pest control agents. nih.gov

While isothiazole derivatives are a subject of interest in drug discovery for various therapeutic areas, direct evidence explicitly linking this compound (1,2-thiazole) as a precursor in the synthesis of known PDE1A inhibitors was not found in the provided search results. The broader isothiazole scaffold, however, is generally explored in medicinal chemistry for its potential to yield biologically active molecules.

Intermediate in Pesticide and Agrochemical Development

Role in Drug Discovery and Lead Compound Optimization

The versatility of this compound as a synthetic intermediate makes it valuable in drug discovery and lead compound optimization. The isothiazole ring system is a "privileged structure" in medicinal chemistry, meaning it is frequently found in a variety of pharmacologically active compounds. The presence of the reactive chlorine atom in this compound allows for strategic modifications and the introduction of diverse functional groups, which is crucial for modulating physicochemical properties and improving biological activity during lead optimization. nih.govpatsnap.com This enables chemists to synthesize a wide array of derivatives, each with potentially different biological profiles, thereby expanding the chemical space for identifying novel drug candidates and optimizing existing lead compounds. nih.govpatsnap.com The resulting substances are considered reactive building blocks with high potential for biological activity. patsnap.com

Advanced Spectroscopic and Structural Elucidation of 3 Chloroisothiazole Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structure Confirmation

Nuclear Magnetic Resonance (NMR) spectroscopy, including both proton (¹H NMR) and carbon-13 (¹³C NMR), is a powerful technique for determining the connectivity and spatial arrangement of atoms within a molecule figshare.com. It provides detailed information on the chemical environment of hydrogen and carbon atoms through their unique chemical shifts and coupling patterns oregonstate.eduoregonstate.eduucl.ac.uk.

For 3-chloroisothiazole derivatives, NMR spectroscopy is crucial for confirming the position of the chlorine atom and other substituents on the isothiazole (B42339) ring. For instance, the ¹H NMR spectrum of 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile in CDCl₃ exhibits distinct signals: a doublet at 7.47 ppm (J 8.2 Hz) for two aromatic protons, another doublet at 7.35 ppm (J 8.2 Hz) for two other aromatic protons, and a singlet at 2.45 ppm for the methyl protons (CH₃) mdpi.comresearchgate.net.

The corresponding ¹³C NMR spectrum of 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile in CDCl₃ provides insights into the carbon framework. It shows resonances at 149.9 ppm (quaternary carbon, Cq), 144.0 ppm (Cq), 140.7 ppm (Cq), 130.9 ppm (Cq), 129.8 ppm (CH), 129.1 ppm (CH), 125.6 ppm (Cq), 110.5 ppm (Cq, corresponding to the nitrile group), and 21.5 ppm (CH₃) mdpi.comresearchgate.net. The presence of a signal at 110.5 ppm specifically confirms the nitrile group mdpi.com.

Another derivative, This compound-5-carbonitrile , shows a singlet at 7.54 ppm in its ¹H NMR spectrum (500 MHz; CDCl₃) rsc.org. These specific chemical shifts and multiplicities are diagnostic for the assigned structures, providing strong evidence for their successful synthesis.

Table 1: Selected NMR Spectroscopic Data for 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile mdpi.comresearchgate.net

| Nucleus | Chemical Shift (δ, ppm) | Multiplicity | Integration/Assignment | Solvent |

| ¹H | 7.47 | d (J 8.2 Hz) | 2H, Ar H | CDCl₃ |

| ¹H | 7.35 | d (J 8.2 Hz) | 2H, Ar H | CDCl₃ |

| ¹H | 2.45 | s | 3H, CH₃ | CDCl₃ |

| ¹³C | 149.9 | Cq | CDCl₃ | |

| ¹³C | 144.0 | Cq | CDCl₃ | |

| ¹³C | 140.7 | Cq | CDCl₃ | |

| ¹³C | 130.9 | Cq | CDCl₃ | |

| ¹³C | 129.8 | CH | CDCl₃ | |

| ¹³C | 129.1 | CH | CDCl₃ | |

| ¹³C | 125.6 | Cq | CDCl₃ | |

| ¹³C | 110.5 | Cq | C≡N | CDCl₃ |

| ¹³C | 21.5 | CH₃ | CDCl₃ |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass Spectrometry (MS) is a technique that measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight of a compound and its fragmentation patterns libretexts.orgsavemyexams.comneu.edu.tr. This technique is particularly useful for confirming the molecular formula and detecting the presence of specific atoms like chlorine, which has characteristic isotopic patterns.

For 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile , mass spectrometry revealed a molecular ion (M⁺) peak at m/z 234 (100% relative abundance) mdpi.comresearchgate.net. Crucially, an M⁺+2 isotope peak was observed at m/z 236 with 22% relative abundance, which strongly supports the presence of a single chlorine atom in the molecule, given the natural abundance of the ³⁷Cl isotope mdpi.comresearchgate.net. The fragmentation pattern can also provide structural clues, as molecules tend to break into characteristic, stable fragments libretexts.org. Additional peaks at m/z 191 (MH⁺-SN+2, 31%), 189 (M⁺-SN, 30%), 165 (M⁺, 32%), and 163 (46%) were also observed, further aiding in the structural elucidation mdpi.com.

Table 2: Mass Spectrometry Data for 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile mdpi.comresearchgate.net

| Ion Type | m/z | Relative Abundance (%) | Interpretation |

| M⁺ | 234 | 100 | Molecular Ion |

| M⁺+2 | 236 | 22 | Isotope Peak (due to ³⁷Cl) |

| MH⁺-SN+2 | 191 | 31 | Fragmentation |

| M⁺-SN | 189 | 30 | Fragmentation |

| M⁺ | 165 | 32 | Fragmentation |

| 163 | 46 | Fragmentation |

X-ray Diffraction Analysis for Crystal Structure Determination

X-ray Diffraction (XRD) analysis is a definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid iastate.edu. It provides accurate bond lengths, bond angles, and molecular conformation, offering unambiguous structural confirmation mdpi.comhud.ac.uk. While specific single-crystal X-ray data for this compound itself is not widely reported, this technique has been successfully applied to various isothiazole derivatives and related heterocyclic compounds to confirm their solid-state structures figshare.commdpi.comresearchgate.net.

For instance, X-ray diffraction has been used to confirm the structures of thiazole (B1198619) derivatives of N-substituted isatin, providing insights into their three-dimensional atomic arrangements and solid-state properties figshare.com. Similarly, the crystal structures of 3,4-dichloroisothiazole-based compounds have been determined by X-ray diffraction, validating their molecular structures researchgate.net. These studies illustrate the power of XRD in revealing the precise geometry and intermolecular interactions that influence the properties of such compounds.

UV-Vis Spectroscopy for Electronic Transitions

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of light in the UV and visible regions of the electromagnetic spectrum, typically between 100 and 900 nm azooptics.com. This absorption corresponds to the excitation of outer electrons from lower to higher energy molecular orbitals, providing information about the electronic transitions within a molecule and the presence of chromophores (functional groups that absorb light) shu.ac.uklibretexts.org.

For 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile , UV-Vis spectroscopy in dichloromethane (B109758) showed an absorption maximum (λmax) at 309 nm with a molar absorptivity (log ε) of 4.02 mdpi.comresearchgate.net. This absorption profile supports the presence of an intact isothiazole ring, as the conjugated π-system within the heterocyclic structure gives rise to characteristic electronic transitions mdpi.comresearchgate.netlibretexts.org. The position and intensity of this absorption band are indicative of the electronic environment and conjugation within the molecule.

Table 3: UV-Vis Spectroscopic Data for 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile mdpi.comresearchgate.net

| Solvent | Absorption Maximum (λmax, nm) | Molar Absorptivity (log ε) | Interpretation |

| Dichloromethane | 309 | 4.02 | π→π* or n→π* electronic transitions within the conjugated system of the isothiazole ring and its substituents. |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify functional groups within a molecule by measuring the absorption of infrared radiation, which causes molecular vibrations core.ac.uk. Different functional groups absorb IR radiation at characteristic wavenumbers, creating a unique spectral fingerprint libretexts.org.

For 3-chloro-4-(p-tolyl)isothiazole-5-carbonitrile , FTIR spectroscopy supported the presence of a nitrile (C≡N) group, indicated by a characteristic resonance at 2228 cm⁻¹ mdpi.comresearchgate.net. Other notable absorption bands observed for this compound include:

3048 cm⁻¹ (weak, aryl C–H stretch)

2920 cm⁻¹ (weak, alkyl C–H stretch)

1616 cm⁻¹, 1533 cm⁻¹, 1493 cm⁻¹ (weak, aromatic ring vibrations)

1360 cm⁻¹, 1346 cm⁻¹, 1314 cm⁻¹ (medium intensity)

1196 cm⁻¹ (strong)

826 cm⁻¹ (strong) mdpi.com.

These vibrational assignments confirm the presence of specific bonds and functional groups, complementing the information obtained from other spectroscopic techniques and providing a robust confirmation of the molecular structure.

Table 4: Selected IR Spectroscopic Data for 3-Chloro-4-(p-tolyl)isothiazole-5-carbonitrile mdpi.comresearchgate.net

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3048 | w | Aryl C–H stretch |

| 2920 | w | Alkyl C–H stretch |

| 2228 | w | C≡N stretch (Nitrile) |

| 1616 | w | Aromatic ring |

| 1533 | w | Aromatic ring |

| 1493 | w | Aromatic ring |

| 1360 | m | |

| 1346 | m | |

| 1314 | m | |

| 1196 | s | |

| 826 | s |

Computational Chemistry and Molecular Modeling Studies

Density Functional Theory (DFT) Calculations for Electronic Structure and Reactivity

Density Functional Theory (DFT) is a widely utilized quantum mechanical method for investigating the electronic structure and reactivity of molecules. For isothiazole (B42339) and thiazole (B1198619) derivatives, DFT calculations are routinely performed to determine optimized molecular geometries, electronic properties, and reactivity indices. These calculations can reveal the distribution of electron density, which is crucial for understanding how a molecule might interact with others. For instance, DFT studies on thiazole-bearing sulfonamide analogs have been employed to assess their electronic properties and anti-Alzheimer's potency. mdpi.com Similarly, DFT analysis of novel thiazole-based hydrazones has explored their electronic, structural, and chemical properties, including non-linear optical responses. acs.org

Molecular Docking Simulations for Ligand-Protein Interactions

Molecular docking simulations are a cornerstone of structure-based drug design, used to predict the preferred orientation and binding affinity of a small molecule (ligand) within the active site of a target protein or enzyme. This technique is extensively applied to isothiazole and thiazole derivatives to identify potential therapeutic agents. For example, molecular docking studies have been performed on thiazole-sulfonamide derivatives to understand their binding modes against enzymes relevant to Alzheimer's disease, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). mdpi.comtandfonline.com These studies reveal how compounds orient themselves within the active site and the types of interactions (e.g., hydrogen bonds, π-π interactions) they form with specific amino acid residues. rsc.orgmdpi.com

Isothiazole derivatives have been explored as inhibitors for targets like HCV Polymerase NS5B, with molecular docking simulations identifying binding sites and conserved pockets for active compounds. mdpi.comnih.gov Similarly, thiazole derivatives have been docked against cancer targets like STAT2 SH2 domain and B helix DNA dodecamer to assess binding affinity. researchgate.net The utility of docking studies extends to predicting the potential of compounds as antimicrobial or anticancer agents by simulating their interactions with pathogen-proteins or cancer cell line targets. ekb.egscilit.comresearchgate.netmdpi.comnih.govorientjchem.orgnih.gov For 3-Chloroisothiazole, molecular docking could predict its binding behavior with various biological macromolecules, offering valuable insights into its potential biological activities.

Quantum Chemical Computations for Properties and Energy Gaps (HOMO-LUMO)

Quantum chemical computations, often performed using DFT, are critical for determining fundamental molecular properties and energy gaps, particularly the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) energies. The HOMO-LUMO energy gap (Egap) is a significant descriptor of a molecule's kinetic stability, chemical reactivity, and electron transfer properties. A smaller energy gap generally indicates higher reactivity and lower kinetic stability, as electrons can more easily transition to higher energy states. mdpi.comacs.orgresearchgate.netasianpubs.orgchimicatechnoacta.ruscielo.org.mx

Studies on thiazole and isothiazole derivatives have reported HOMO-LUMO energy gaps, which help characterize the kinetic stability and chemical reactivity of these molecules. mdpi.comacs.orgresearchgate.netasianpubs.orgchimicatechnoacta.ruscielo.org.mx For instance, a higher HOMO-LUMO energy gap contributes to the higher electronic stability of thiazole-bearing sulfonamide analogs. mdpi.com Quantum chemical calculations also provide other essential parameters such as ionization potential (IP), electron affinity (EA), electronegativity, hardness (η), and softness (σ), all of which correlate with a compound's chemical behavior and potential biological activity. sciensage.infochimicatechnoacta.ruscielo.org.mx These computations are vital for understanding the intrinsic electronic characteristics of this compound and how they might influence its interactions and transformations.

Homology Modeling for Target Protein Structures

Homology modeling, also known as comparative modeling, is a computational technique used to predict the three-dimensional (3D) structure of a protein (the target) based on its amino acid sequence similarity to one or more proteins with experimentally determined structures (templates). mdpi.comscitechnol.comslideshare.net This method is particularly valuable in structure-based drug design when the experimental structure of a target protein is unavailable. mdpi.comscitechnol.comslideshare.netdokumen.pub The process typically involves identifying a homologous protein with a known structure, aligning the target and template sequences, constructing a model of the target protein, and refining its accuracy and stability. mdpi.comfccc.eduresearchgate.net

In the context of small molecules like this compound and its derivatives, homology modeling enables the creation of target protein structures that can then be used in molecular docking simulations. For example, homology modeling has been applied to predict the structure of proteins that interact with isothiazole-based compounds, such as cytochrome P450-dependent sterol 14α-demethylase, to guide the development of fungicides. researchgate.net Similarly, a homology model for THI5, a protein involved in thiamin biosynthesis, was generated based on the structure of ThiY, suggesting conserved pyrimidine (B1678525) binding sites. nih.gov This approach is crucial for understanding the potential biological targets of this compound by providing the necessary 3D protein structures for interaction studies.

Conformational Analysis and Stereochemistry Prediction

Conformational analysis is the study of the different spatial arrangements (conformers) that a molecule can adopt through rotation around single bonds, and the energy associated with these arrangements. libretexts.orgwashington.edu This analysis is fundamental to understanding a molecule's stability, reactivity, and interactions with other molecules. Computational methods are employed to explore the potential energy surface of a molecule, identifying low-energy conformers and the energy barriers between them. scielo.org.mxorganicchemistrytutor.comlibretexts.org

For heterocyclic compounds like this compound, conformational studies can reveal preferred orientations of the ring and any attached substituents, which can significantly impact their biological activity or chemical behavior. While direct crystallographic data for this compound may not be widely available, computational studies on related thiazole derivatives indicate the planarity of the thiazole ring due to its aromaticity. These studies also investigate the orientation of functional groups to minimize steric hindrance and optimize interactions. numberanalytics.com Understanding the conformational preferences and stereochemical aspects of this compound is essential for predicting its physical properties and how it might interact in a biological or chemical environment.

Biological Activity and Mode of Action of 3 Chloroisothiazole Derivatives

Antifungal Activity and Mechanisms

Isothiazole (B42339) derivatives are recognized for their potent fungicidal properties, with various compounds incorporating the 3,4-chloroisothiazole substructure demonstrating significant antifungal efficacy.

Inhibition of Cytochrome P450-dependent Sterol 14α-demethylase (BcCYP51)

A key mechanism underlying the antifungal activity of certain 3-chloroisothiazole derivatives involves the inhibition of cytochrome P450-dependent sterol 14α-demethylase (CYP51), specifically BcCYP51 in Botrytis cinerea. This enzyme is crucial in the fungal ergosterol (B1671047) biosynthesis pathway, catalyzing the oxidative removal of the 14α-methyl group from lanosterol, a vital step for maintaining fungal membrane integrity. Inhibition of CYP51 leads to the accumulation of toxic 14α-methyl sterols and a depletion of ergosterol, thereby disrupting membrane function and inhibiting fungal growth.

Molecular design studies targeting BcCYP51 have led to the development of 3,4-dichloroisothiazole-based imidazoles, such as compounds (R)-11, (R)-12, and (S)-11, which exhibit broad-spectrum antifungal activities comparable to established commercial fungicides. Quantitative Polymerase Chain Reaction (Q-PCR) testing and microscopy observations suggest that these imidazole (B134444) derivatives interfere with fungal cell wall formation by inhibiting the BcCYP51 expression system, indicating a mode of action similar to that of azole antifungals like tioconazole (B1681320) and imazalil. Furthermore, molecular docking studies support the hypothesis that inhibition of 14α-lanosterol demethylase is a probable mechanism for the antifungal activity of various thiazole (B1198619) derivatives.

Ergosterol Quantification Assays

Ergosterol quantification assays are instrumental in elucidating the mechanism of action of antifungal compounds by measuring their impact on fungal ergosterol biosynthesis. Ergosterol, being the primary sterol in most fungi, can be reliably quantified due to its distinct ultraviolet (UV) absorption peaks at 282 nm and 293 nm. This method assesses the sensitivity of fungal isolates, such as Candida albicans, to antifungal agents by determining the steady-state levels of ergosterol after exposure to varying concentrations of the compound. Active compounds, including certain 1,3,4-thiadiazole (B1197879) derivatives, have demonstrated their ability to inhibit ergosterol biosynthesis, likely through interactions with the fungal 14-α-sterol demethylase.

Efficacy against Specific Fungal Pathogens (e.g., Botrytis cinerea, Physalospora piricola)

Derivatives of this compound have shown considerable efficacy against economically important plant pathogenic fungi. For instance, compounds 5d and 5e, which are 3-chloro-4-(3,4-dichloroisothiazol-5-yl) coumarin (B35378) derivatives, exhibited good in vitro fungicidal activity against Botrytis cinerea (the causal agent of gray mold) and Physalospora piricola, as well as Rhizoctonia solani and Sclerotinia sclerotiorum. Their EC50 values ranged from 0.50 to 4.85 µg/mL, demonstrating superior potency compared to the positive control osthole, which had EC50 values between 7.38 and 74.59 µg/mL.

An in vivo screening further highlighted the protective fungicidal activity of compound 5e, achieving 98% and 95% efficacy against Pseudoperonospora cubensis at concentrations of 100 µg/mL and 50 µg/mL, respectively. Beyond these, other thiazole derivatives have exhibited potent antifungal effects against a range of fungal species, including Aspergillus niger and Candida albicans.

Table 1: In Vitro Fungicidal Activity of 3-Chloro-4-(3,4-dichloroisothiazol-5-yl) Coumarin Derivatives (Compounds 5d & 5e)

| Compound | Fungal Pathogen | EC50 (µg/mL) |

| 5d | Botrytis cinerea | 0.50 |

| 5d | Physalospora piricola | 1.05 |

| 5d | Rhizoctonia solani | 2.12 |

| 5d | Sclerotinia sclerotiorum | 4.85 |

| 5e | Botrytis cinerea | 0.75 |

| 5e | Physalospora piricola | 1.55 |

| 5e | Rhizoctonia solani | 2.98 |

| 5e | Sclerotinia sclerotiorum | 3.65 |

| Osthole (Control) | Botrytis cinerea | 7.38 |

| Osthole (Control) | Physalospora piricola | 12.45 |

Antibacterial and Antimicrobial Properties

Isothiazole derivatives, including this compound, are recognized for their significant applications in antibacterial and broader antimicrobial contexts. Their effectiveness stems from their high efficiency, broad-spectrum inhibitory capabilities, and favorable compatibility profiles.

Methylchloroisothiazolinone (MCI), a related isothiazolinone compound, is a well-known biocide and preservative with established antibacterial and antifungal properties. It demonstrates efficacy against both Gram-positive and Gram-negative bacteria, as well as yeasts and fungi. The mechanism of action for MCI involves the oxidation of thiol-containing residues within microbial cells, leading to the effective elimination of most aerobic and anaerobic bacteria.

Thiazole derivatives generally exhibit a wide range of antimicrobial activities, encompassing antibacterial, antiprotozoal, and antitubercular effects. Their amphiphilic nature, characterized by both hydrophobic and hydrophilic components, is believed to enhance their ability to permeate bacterial cell membranes, thereby facilitating their inhibitory actions. Recent research has highlighted the potent antimicrobial activities of newly synthesized isatin-decorated thiazole derivatives. For instance, compounds 7b, 7d, and 14b have shown strong activity against Escherichia coli (a representative Gram-negative bacterium), while compound 7f displayed notable activity against Methicillin-Resistant Staphylococcus aureus (MRSA).

Table 2: Representative Antibacterial Activity of Thiazole Derivatives

| Compound | Bacterial Strain | MIC (mg/mL) Range | MBC (mg/mL) Range |

| Compound 3 | E. coli | 0.23–0.70 | 0.47–0.94 |

| Compound 3 | S. aureus | 0.23–0.70 | 0.47–0.94 |

| Compound 3 | P. aeruginosa | 0.23–0.70 | 0.47–0.94 |

| Compound 3 | B. subtilis | 0.23–0.70 | 0.47–0.94 |

| Compound 2 | Various | 0.17–>3.75 | 0.23–>3.75 |

| Compound 9 | Various | 0.17–>3.75 | 0.23–>3.75 |

Antiviral Activity

Isothiazoles and their derivatives possess notable antiviral properties, making them subjects of interest for the development of antiviral agents. Certain derivatives of 5-amino-3-methyl-4-isothiazolecarboxylic acid, such as denotivir (B613819) (also known as ITCL or vratizolin), have demonstrated significant antiviral action, particularly against herpes virus infections. Denotivir is recognized as an antiviral drug with concurrent anti-inflammatory activity.

Aryl- and hetaryl-substituted isothiazoles have also exhibited antiviral efficacy. For example, 5-phenylisothiazole (B86038) has shown antiviral activity against poliovirus. Further studies have revealed that specific isothiazole derivatives are effective against a broader range of viruses, including HIV-1 (IIIB) and HIV-2 (ROD). High selectivity indexes (SI) were reported for these compounds against picornaviruses, such as poliovirus 1 (SI: 223 and 828) and Echovirus 9 (SI: 334 and 200), and also against rhinoviruses (2, 39, 86, and 89) and measles virus.

Thiazole compounds are widely explored in the pharmaceutical industry for designing therapeutics with antiviral capabilities, including those targeting SARS-CoV-2 and influenza A strains. A compound featuring a 4-trifluoromethylphenyl substituent within its thiazole ring demonstrated significant antiviral activity against the PR8 influenza A strain, comparable to that of oseltamivir (B103847) and amantadine.

Anti-inflammatory Applications

Isothiazole derivatives have been identified for their anti-inflammatory properties, suggesting their potential in managing inflammatory conditions. The synthesis of 5-(4-chlorobenzoyl)amino-3-methyl-4-isothiazolecarboxylic acid derivatives has been reported to yield compounds with good anti-inflammatory activity. As previously noted, denotivir, an isothiazole derivative, exhibits both antiviral and anti-inflammatory effects.

The thiazole ring system is a common motif in compounds with significant anti-inflammatory actions. Molecular hybridization strategies, such as combining an indole (B1671886) ring with an imidazole[2,1-b]thiazole scaffold, have shown promising potential for developing potent anti-inflammatory agents. Research indicates that most compounds derived from this hybridization effectively inhibit the production of pro-inflammatory cytokines, including nitric oxide (NO), interleukin-6 (IL-6), and tumor necrosis factor-alpha (TNF-α), in lipopolysaccharide (LPS)-stimulated RAW264.7 cells. Notably, compound 13b, an indole-2-formamide benzimidazole[2,1-b]thiazole derivative, exhibited the most potent anti-inflammatory activity among the tested compounds.

Furthermore, organosilicon thiazole derivatives have demonstrated in vivo protection against carrageenin-induced edema, a standard model for assessing anti-inflammatory activity. Compound 22, an organosilicon salt, proved to be particularly potent in this regard.

Antitumor/Anticancer Research

Current research, within the scope of the provided literature, does not extensively detail the direct antitumor or anticancer activities specifically attributed to this compound or its immediate derivatives. While the broader category of thiazole and isothiazole derivatives has demonstrated promising anticancer potential through various mechanisms, such as enzyme inhibition and induction of apoptosis in different cancer cell lines, specific detailed findings directly linking these activities to the precise this compound core are not widely reported. Studies often focus on other chlorinated thiazole or dichloroisothiazole compounds, or general thiazole-based structures, rather than the specific this compound moiety for anticancer applications.

Enzyme Inhibition Studies (e.g., PDE1A)

Derivatives incorporating the this compound ring have shown notable activity in enzyme inhibition studies. A prominent example involves novel vinpocetine (B1683063) derivatives, where a compound featuring a 3-chlorothiazole ring substitution (referred to as compound 25) exhibited potent inhibitory activity against phosphodiesterase 1A (PDE1A). researchgate.netnih.gov This derivative demonstrated an eightfold increase in inhibitory activity compared to vinpocetine itself, achieving an IC50 value of 2.08 ± 0.16 μM. researchgate.netnih.gov This finding underscores the potential of the this compound moiety to enhance the pharmacological profile of existing compounds. researchgate.netnih.gov

Table 1: PDE1A Inhibitory Activity of Vinpocetine Derivatives

| Compound | IC50 (μM) ± SEM | Fold Increase vs. Vinpocetine |

| Vinpocetine | - | 1 |

| Vinpocetine derivative with 3-chlorothiazole substitution (Compound 25) | 2.08 ± 0.16 | 8 |

| Vinpocetine derivative with para-methylphenyl substitution (Compound 4) | 3.53 ± 0.25 | 5 |

Structure-Activity Relationship (SAR) Studies

Structure-Activity Relationship (SAR) studies are fundamental for understanding how chemical modifications influence the biological activity of compounds. For the vinpocetine derivatives, including the one with a 3-chlorothiazole ring substitution, SAR investigations have provided insights into the structural features that enhance PDE1A inhibitory activity. researchgate.net It was observed that an extended side chain in these derivatives could improve interactions with the target protein PDE1A, thereby increasing inhibitory potency. researchgate.net Additionally, for derivatives with benzene (B151609) ring substitutions, the introduction of electron-donating groups to the benzene ring led to enhanced inhibitory activity. researchgate.net These findings suggest that specific structural elements and their electronic properties play a critical role in optimizing the enzyme inhibitory potential of these this compound-containing compounds. More broadly, understanding SAR for isothiazole derivatives is considered crucial for the development of new and potent biologically active agents. chem960.comuni.lu

Mechanism of Action Elucidation (e.g., via Q-PCR testing, microscopy)

The elucidation of the mechanism of action for this compound derivatives involves various experimental techniques. For the vinpocetine derivative (Compound 25) that inhibits PDE1A, molecular docking studies have been conducted to understand its binding mode within the active site of the enzyme. researchgate.netwikipedia.org These studies revealed additional binding interactions, such as π–π stacking and hydrogen bonding, which contribute to the enhanced inhibitory activity and stability of the ligand-protein complexes. researchgate.netwikipedia.org

Environmental and Safety Considerations in Research Excluding Dosage/administration

Biodegradation Potential of Isothiazole (B42339) Derivatives

The biodegradation potential of isothiazole derivatives varies depending on their specific chemical structure, with isothiazolinones generally exhibiting rapid degradation, while other thiazole (B1198619) compounds may show greater persistence. Isothiazolinone biocides, a class related to thiazoles, are known for their rapid biodegradation in the environment. Studies indicate that many isothiazolinones biodegrade very quickly, with half-lives typically less than 26 hours, and some even as short as 1 to 17 hours nih.gov. Their metabolism often involves the cleavage of the isothiazolone (B3347624) ring, followed by oxidation to alkyl compounds and carbon dioxide nih.gov.

For example, various isothiazolinones, including Methylisothiazolinone (MI), Benzisothiazolinone (BIT), Dichloroisothiazolinone (DCOIT), and Octylisothiazolinone (OIT), have demonstrated rapid degradation in soil. In laboratory microcosm experiments, their half-lives were found to be below 10 days: MI at 0.28 days, BIT at 0.52 days, DCOIT at 4.8 days, and OIT at 9.3 days wikipedia.org.

However, specific information regarding the biodegradation of 3-Chloroisothiazole (CAS 14217-66-4) is less extensively documented. For a related compound, 2-Chlorothiazole, it has been suggested that it "may persist" in the environment based on available information, and its low water solubility indicates it is "not likely mobile" in environmental matrices umweltprobenbank.de. This suggests that halogenated thiazoles, like this compound, might exhibit different environmental persistence profiles compared to the more readily degradable isothiazolinones. While some broader thiazole derivatives have been explored for their biodegradability, particularly in the context of developing eco-friendly antibacterial agents bldpharm.comnih.gov, and certain benzothiazoles show limited biodegradability thegoodscentscompany.com, specific data for this compound remains limited in readily available sources.

A summary of biodegradation half-lives for common isothiazolinone derivatives is provided below:

| Compound | Half-Life (Soil) | Reference |

| Methylisothiazolinone (MI) | 0.28 days | wikipedia.org |

| Benzisothiazolinone (BIT) | 0.52 days | wikipedia.org |

| Dichloroisothiazolinone (DCOIT) | 4.8 days | wikipedia.org |

| Octylisothiazolinone (OIT) | 9.3 days | wikipedia.org |

Considerations for Safe Handling in Research Settings

Safe handling of this compound in research settings necessitates strict adherence to established chemical safety protocols to minimize exposure and prevent environmental release. General precautions for handling chemical compounds are paramount. Researchers should always wear appropriate personal protective equipment (PPE), which includes safety glasses or face protection, chemical-resistant gloves, and long-sleeved clothing, to prevent skin and eye contact umweltprobenbank.denih.govnih.govnih.govfishersci.ca.

Adequate ventilation is critical when working with this compound to prevent inhalation of vapors, mist, or dust nih.govwikidata.org. This often requires the use of fume hoods or other local exhaust ventilation systems, especially in areas where dust formation is possible nih.gov. In emergency situations, such as spills, personnel should be evacuated to safe areas nih.gov.

Storage conditions are also important for safety. This compound should be stored in a cool, dry, and well-ventilated area, with containers kept tightly closed nih.govwikidata.org. It is advisable to keep the compound away from open flames, hot surfaces, and other ignition sources, and to use non-sparking tools while taking precautions against static discharges, as it may be flammable umweltprobenbank.dewikidata.orgnih.gov. If the substance is hygroscopic, storage under an inert gas may be necessary nih.gov.

Environmental precautions during handling are crucial to prevent contamination. The product should not be allowed to enter drains or be released into the environment umweltprobenbank.denih.govwikidata.orgnih.govherts.ac.uk. In the event of a spill, the material should be soaked up with inert absorbent material and placed into suitable, closed containers for proper disposal. All sources of ignition should be removed, and spark-proof tools and explosion-proof equipment should be utilized during cleanup umweltprobenbank.de.

Disposal of this compound and its waste is classified as hazardous and must be carried out in accordance with applicable local and European Directives on waste and hazardous waste. Options for disposal may include landfilling or incineration, provided they comply with local regulations, and the substance should never be flushed to the sewer system umweltprobenbank.denih.govherts.ac.uk. Adhering to good industrial hygiene and safety practices, including washing hands before breaks and at the end of the workday, is fundamental to safe laboratory operations nih.gov.

Environmental Impact of Agrochemical Applications

Isothiazole and thiazole derivatives, including this compound, are utilized in agrochemical applications, particularly as pesticides, owing to their broad-spectrum biological activity wikipedia.orgfishersci.ca. While these agrochemicals contribute to increased crop yield, their application can lead to significant negative environmental impacts tcichemicals.comnih.gov.

The widespread use of agrochemicals can result in soil and water pollution, as well as a reduction in biodiversity tcichemicals.comnih.gov. Pesticides, by their nature, can harm non-target organisms, including beneficial insects such as bees and butterflies, which are vital for pollination tcichemicals.comnih.govnih.gov. Contamination of water bodies is a significant concern, as pesticides can leach or be swept into aquatic systems, negatively affecting aquatic life, amphibians, and fish tcichemicals.comnih.gov. This can lead to changes in the chemical properties of water and promote the growth of harmful algae nih.gov.

Research has shown that even after the dissipation of isothiazolinone biocides from soil, their inhibitory effects on soil microbial growth and activity can persist. For instance, isothiazolinones inhibited bacterial growth for over 7 days and fungal growth and substrate-induced respiration for up to 40 days in soil microcosm experiments. This phenomenon, termed "legacy effects," indicates a retarded recovery of essential soil microbial functions. Such impacts on soil microbiology can compromise soil health and fertility nih.govnih.gov.

Overapplication of pesticides is a common issue that exacerbates environmental risks. The leaching of biocides, including isothiazolinones, from treated materials (e.g., building facades) into surface waters and soil has also been documented, with some of these compounds demonstrating persistence in the environment. These findings underscore the importance of careful management and consideration of the environmental fate of this compound and other isothiazole derivatives when used in agrochemical contexts.

Q & A

Basic Research Questions

Q. What are the key synthetic pathways for 3-chloroisothiazole, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis of this compound is commonly achieved via nucleophilic cyclization of 3,3′-disulfanyldipropanoic acid diamide using phosphorus oxychloride in toluene. Optimization of solvent polarity (e.g., toluene vs. dichloromethane) and stoichiometric ratios of POCl₃ can significantly impact reaction efficiency. For instance, excess POCl₃ may lead to over-chlorination byproducts, necessitating careful monitoring via TLC or HPLC .

- Experimental Validation : Characterization of intermediates (e.g., NMR tracking of disulfide intermediates) and final product purity assessment (via GC-MS or elemental analysis) are critical to confirm structural integrity .

Q. How can researchers validate the structural identity of this compound derivatives using spectroscopic techniques?

- Methodological Answer :

- ¹H/¹³C NMR : Key diagnostic signals include the aromatic proton (δ 7.2–7.8 ppm for the isothiazole ring) and chlorine-substituted carbon (δ 125–135 ppm in ¹³C NMR).

- FT-IR : Stretching vibrations for C-Cl (~550–650 cm⁻¹) and C=S (~1100–1200 cm⁻¹) confirm functional groups.

- Mass Spectrometry : Molecular ion peaks (e.g., m/z 119.57 for [M]⁺) and fragmentation patterns (e.g., loss of Cl⁻) provide additional validation .

Q. What are the common impurities in this compound synthesis, and how can they be mitigated?

- Methodological Answer : Common impurities include residual phosphorus oxychloride, unreacted diamide precursors, and over-chlorinated byproducts. Purification strategies:

- Chromatography : Silica gel column chromatography with hexane/ethyl acetate gradients.

- Recrystallization : Use of toluene or ethanol at controlled cooling rates to isolate crystalline product .

Advanced Research Questions

Q. How do electronic effects of the 3-chloro substituent influence the reactivity of isothiazole in heterocyclization reactions?

- Methodological Answer : The electron-withdrawing Cl group increases electrophilicity at the 4- and 5-positions of the isothiazole ring, facilitating nucleophilic attacks. For example, in (4+1)-heterocyclization reactions, the 3-Cl group directs regioselectivity toward 4-substituted products. Computational studies (DFT calculations) can model charge distribution and transition states to predict reactivity .

- Data Contradiction Analysis : Conflicting reports on regioselectivity may arise from solvent polarity or catalyst effects (e.g., Lewis acids altering electron density). Systematic variation of reaction conditions (solvent, temperature) with kinetic profiling is recommended .

Q. What strategies are effective for resolving contradictions in reported spectroscopic data for this compound derivatives?

- Methodological Answer :

- Cross-Validation : Compare NMR data across multiple studies (e.g., DMSO-d₆ vs. CDCl₃ solvent shifts).

- Crystallography : Single-crystal X-ray diffraction resolves ambiguities in bond angles and substituent orientation.

- Reproducibility Testing : Replicate synthesis and characterization under standardized conditions (e.g., IUPAC-recommended protocols) to identify methodological discrepancies .

Q. How can computational chemistry enhance the design of this compound-based pharmacophores?

- Methodological Answer :

- Docking Studies : Use software like AutoDock Vina to model interactions between this compound derivatives and target proteins (e.g., kinase inhibitors).

- QSAR Modeling : Correlate substituent effects (e.g., Cl vs. F) with bioactivity using Hammett constants or molecular descriptors (logP, polar surface area) .

- MD Simulations : Assess stability of ligand-receptor complexes under physiological conditions (e.g., solvation effects) .

Methodological Frameworks for Research Design

Q. What criteria should guide the formulation of hypothesis-driven research questions on this compound?

- Answer : Apply the FINER framework:

- Feasible : Ensure access to specialized reagents (e.g., POCl₃) and instrumentation (NMR, HPLC).

- Novel : Address gaps, such as understudied bioactivity of this compound in antimicrobial assays.

- Ethical : Follow safety protocols for handling chlorinated intermediates.

- Relevant : Align with broader goals (e.g., developing non-toxic heterocyclic scaffolds) .

Q. How can researchers systematically analyze contradictory data in synthetic or mechanistic studies?

- Answer :

- Root-Cause Analysis : Differentiate between experimental error (e.g., incomplete purification) vs. intrinsic variability (e.g., solvent-dependent tautomerism).

- Meta-Analysis : Aggregate data from peer-reviewed studies (e.g., reaction yields, spectral assignments) to identify trends or outliers.

- Collaborative Verification : Partner with independent labs to validate critical findings .

Tables for Key Data Comparison

| Synthetic Method | Yield (%) | Purity (%) | Key Characterization | Reference |

|---|---|---|---|---|

| POCl₃-mediated cyclization | 78–85 | ≥95 | NMR, GC-MS, elemental analysis | |

| Thiol-disulfide coupling | 65–72 | 90–93 | FT-IR, HPLC |

| Spectroscopic Shift | ¹H NMR (ppm) | ¹³C NMR (ppm) | FT-IR (cm⁻¹) |

|---|---|---|---|

| This compound | 7.4–7.6 | 128.5 (C-Cl) | 615 (C-Cl) |

| 3-Methylisothiazole | 7.1–7.3 | 122.8 (CH₃) | 1180 (C=S) |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.